Tyr-Pro-Trp-Gly-Bn

Descripción

Propiedades

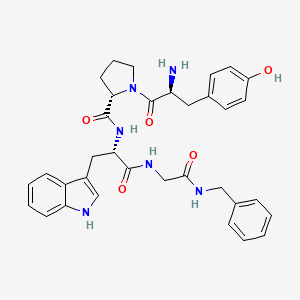

Fórmula molecular |

C34H38N6O5 |

|---|---|

Peso molecular |

610.7 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H38N6O5/c35-27(17-22-12-14-25(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(18-24-20-36-28-10-5-4-9-26(24)28)32(43)38-21-31(42)37-19-23-7-2-1-3-8-23/h1-5,7-10,12-15,20,27,29-30,36,41H,6,11,16-19,21,35H2,(H,37,42)(H,38,43)(H,39,44)/t27-,29-,30-/m0/s1 |

Clave InChI |

BDVRZLFOEXKBFR-BKHJTQGXSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |

SMILES canónico |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |

Origen del producto |

United States |

Chemical Profile of Tyr Pro Trp Gly Bn

The chemical identity of Tyr-Pro-Trp-Gly-Bn is defined by its unique sequence of amino acids and the C-terminal benzylamide modification.

| Property | Details |

| Full Name | Tyrosyl-prolyl-tryptophyl-glycyl-benzylamide |

| Abbreviation | This compound |

| Amino Acid Sequence | Tyr-Pro-Trp-Gly |

| C-terminal Modification | Benzylamide |

| Molecular Formula | C36H41N7O5 |

| Molecular Weight | 667.77 g/mol |

Synthesis and Structural Analysis

Structural analysis of Tyr-Pro-Trp-Gly-Bn would be crucial to understanding its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to determine the three-dimensional conformation of the peptide in solution. nih.gov Such studies on related endomorphin-2 analogs have shown that C-terminal modifications can markedly affect the peptide's conformation, which in turn influences its receptor affinity. nih.gov

Computational and Theoretical Studies on Tyr Pro Trp Gly Bn

Quantum Chemical Calculations of Electronic Structure and Intermolecular Interactions

Quantum chemical calculations, primarily Density Functional Theory (DFT), offer a high-fidelity approach to understanding the intrinsic electronic properties and intermolecular interactions of Tyr-Pro-Trp-Gly-Bn. These methods provide detailed information about electron distribution, molecular orbitals (HOMO/LUMO), electrostatic potentials, and bond energies. Such calculations are essential for characterizing the nature of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern peptide folding and binding. For instance, DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, have been used to elucidate intramolecular hydrogen bonding in peptide mimetics, revealing their role in conformational preferences researchgate.netmdpi.com. Studies on amino acids and small peptides using DFT have also explored their electronic properties and interactions with solvents or other molecules, confirming the importance of dispersion corrections and solvation models for accurate predictions arxiv.orgresearchgate.netacs.org. For this compound, QM calculations could determine the charge distribution across the peptide, identify potential sites for electrophilic or nucleophilic attack, and quantify the strength of specific non-covalent interactions involving the Tyr hydroxyl group, the Trp indole (B1671886) ring, the Pro ring, and the benzylamide moiety. These calculations are critical for understanding the chemical reactivity and binding propensity of the compound.

In Silico Prediction of Biological Interaction Modes

Predicting how this compound might interact with biological targets is a key application of computational chemistry. This involves various in silico methods that model the binding process at a molecular level. Techniques such as molecular docking, pharmacophore modeling, and molecular similarity searches are employed to identify potential binding sites on target proteins and to predict the orientation and affinity of the peptide. Studies on other peptides and small molecules have demonstrated the utility of these methods in identifying key residues involved in binding, such as aromatic amino acids (Tyr, Trp, Phe) and Proline, which are present in this compound mdpi.comjmchemsci.comnih.govmdpi.comresearchgate.netnih.govbiorxiv.org. For example, docking analyses of pyrazolopyrimidine derivatives against the Translocator Protein (TSPO) revealed significant interactions with residues like Tryptophan, Tyrosine, and Proline, highlighting their importance in binding affinity mdpi.com. Similarly, studies on HIV-1 reverse transcriptase inhibitors identified interactions with Tyrosine, Proline, and Tryptophan residues within the active site jmchemsci.com. By applying these methods to this compound, researchers can hypothesize its binding modes to specific receptors or enzymes, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the chemical structure of a compound and its biological activity. For this compound and its potential derivatives, QSAR models would utilize various molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) derived from its structure to predict its activity against a specific biological target. This approach is highly effective for optimizing lead compounds by identifying structural features that enhance or diminish activity. For instance, QSAR studies on chalcone (B49325) derivatives have successfully predicted antimicrobial activity based on molecular descriptors, with validation through experimental data and molecular docking researchgate.netubaya.ac.id. Similarly, QSAR models have been developed for coumarin (B35378) derivatives targeting monoamine oxidase A and B, achieving high predictability nih.gov. Applying QSAR to this compound would involve generating a series of related compounds with systematic structural modifications and then correlating these structural changes with observed biological activities. The resulting models could then predict the activity of novel, unsynthesized derivatives, guiding synthetic efforts towards more potent analogs.

Docking Analyses for Ligand-Target Recognition

Docking analyses are a cornerstone of in silico drug discovery, providing a computational method to predict the preferred orientation of a ligand (in this case, this compound) when bound to a protein target. This process involves scoring functions that estimate the binding affinity and identify key interactions between the ligand and the target's active site. Numerous studies utilize docking to understand ligand-target recognition. For example, docking studies on pyrazolopyrimidine derivatives against TSPO revealed favorable interactions with aromatic and hydrophobic residues, including Tryptophan and Tyrosine, contributing to high binding affinity mdpi.com. Similarly, docking analyses of phytochemicals against alpha-glucosidase identified interactions with residues like Tyr, Pro, and Trp, suggesting their importance in inhibition mdpi.com. For this compound, docking simulations against relevant biological targets would aim to identify specific binding poses, pinpoint critical amino acid residues involved in hydrogen bonding, hydrophobic interactions, or pi-pi stacking (e.g., Tyr, Trp, Pro), and provide a quantitative measure of binding affinity (docking score). These insights are invaluable for understanding the molecular basis of its potential biological effects.

Biological Activities and Mechanistic Investigations of Tyr Pro Trp Gly Bn

Receptor Binding and Activation Profiles

The biological effects of Tyr-Pro-Trp-Gly-Bn are primarily initiated through its interaction with cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Tyr-W-MIF-1 has been identified as a ligand for opioid receptors, specifically interacting with subtypes of the mu (μ)-opioid receptor. nih.govnih.gov Research conducted on membranes from bovine thalamus, optimized to distinguish between μ-opioid receptor subtypes, revealed that Tyr-W-MIF-1 binds to both μ₁ and μ₂ sites. nih.gov

The binding affinity of Tyr-W-MIF-1 for these receptors was found to be intermediate, positioned between that of morphiceptin (B1676752) and hemorphin. nih.gov While the peptide binds to both μ₁ and μ₂ receptors, it does not show significant selectivity for one over the other. nih.gov However, some studies suggest that Tyr-W-MIF-1 may exhibit differential efficacy at these sites, with a proposed higher efficacy at μ₂ receptors and lower efficacy at μ₁ receptors. nih.gov This differential activation may account for some of the unique pharmacological properties observed for this peptide. nih.gov The Tyr-MIF-1 family of peptides, to which Tyr-W-MIF-1 belongs, is known for demonstrating both opiate and antiopiate activities. nih.govpeptide.comnih.gov

Table 1: Opioid Receptor Interaction Profile of Tyr-W-MIF-1

| Receptor Subtype | Interaction | Reported Affinity/Efficacy | Selectivity |

|---|---|---|---|

| μ₁-Opioid Receptor | Binding | Binds to μ₁ sites. nih.gov | Not significantly selective over μ₂. nih.gov |

| μ₂-Opioid Receptor | Binding and Activation | Binds to μ₂ sites nih.gov; may act as an antagonist. abbiotec.comabbiotec.com | Not significantly selective over μ₁. nih.gov |

| δ-Opioid Receptor | No data available | No specific binding data has been reported for this compound. | N/A |

Currently, there is no scientific literature available that documents or suggests an interaction between this compound or Tyr-W-MIF-1 and the gastrin-releasing peptide (GRP) receptor. The GRP receptor is a target for other peptides, such as bombesin (B8815690) and its analogs, which are structurally distinct from the Tyr-W-MIF-1 family. mdpi.comsemanticscholar.org

While there is no direct evidence of AdipoR1 agonism by the full tetrapeptide this compound, extensive research has demonstrated that its N-terminal dipeptide fragment, Tyr-Pro, acts as an agonist for Adiponectin Receptor 1 (AdipoR1). nih.govnih.govkyushu-u.ac.jpresearchgate.net Studies have shown that Tyr-Pro can promote glucose uptake in skeletal muscle cells and that this effect is mediated through direct interaction with AdipoR1. nih.govkyushu-u.ac.jpresearchgate.net The agonistic activity of Tyr-Pro at AdipoR1 leads to the activation of the AMPK signaling pathway. nih.govkyushu-u.ac.jp It is important to emphasize that these findings are specific to the dipeptide Tyr-Pro, and the activity of the complete this compound peptide at this receptor has not been reported.

The exploration of this compound's activity at other GPCRs is limited. However, studies on the related peptide Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) suggest potential interactions with other receptor systems. Research indicates that the central administration of Tyr-MIF-1 can stimulate gastrointestinal motility through mechanisms that may involve dopamine, sigma, and cholecystokinin (B1591339) (CCK) receptors. lktlabs.com These findings, while not directly pertaining to this compound, suggest that the Tyr-MIF-1 family of peptides could have a broader range of GPCR modulatory activities that warrant further investigation.

Enzymatic Interactions and Substrate Specificity

The metabolic fate and biological activity of peptides are heavily influenced by their susceptibility to enzymatic degradation.

There is no available evidence to suggest that this compound is a substrate for Cathepsin B. nih.govfishersci.comsigmaaldrich.comsigmaaldrich.comnih.gov However, research on the closely related peptide, N-Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), has shown that it can be converted to MIF-1 (Pro-Leu-Gly-NH2) by a specific aminopeptidase (B13392206) found in the brain. nih.gov This enzymatic action involves the cleavage of the Tyr-Pro bond. nih.gov The enzyme responsible for this conversion was inhibited by bestatin, a known inhibitor of metalloaminopeptidases, but was not affected by puromycin. nih.gov This suggests the involvement of a specific metalloaminopeptidase in the processing of Tyr-MIF-1 family peptides. Given the identical N-terminal Tyr-Pro sequence, it is plausible that this compound could also be a substrate for this or a similar metalloaminopeptidase.

Table 2: Summary of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | N/A |

| Tyr-Pro-Trp-Gly-NH₂ | Tyr-W-MIF-1 |

| Tyr-Pro-Leu-Gly-NH₂ | Tyr-MIF-1, N-Tyr-MIF-1 |

| Pro-Leu-Gly-NH₂ | MIF-1 |

| Morphiceptin | Tyr-Pro-Phe-Pro-NH₂ |

| Hemorphin | Tyr-Pro-Trp-Thr |

| Bestatin | N/A |

Enzyme Inhibition Studies and Kinetic Analysis

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies or kinetic analyses for the compound this compound. Therefore, no data on parameters such as inhibition constants (Kᵢ) or IC₅₀ values for this particular peptide can be provided at this time.

Role as a Substrate for Peptidases in vitro

There are no specific studies in the available scientific literature that investigate the role of this compound as a substrate for peptidases in vitro. While the presence of a proline residue suggests potential interaction with post-proline cleaving enzymes, and the Tyr-Pro bond could be a target for aminopeptidases, no direct experimental evidence for this compound has been published. scielo.org.mx

Membrane Interactions and Proposed Biophysical Mechanisms

No research findings on the ability of this compound to cause membrane permeabilization or disruption are present in the current scientific literature.

Specific studies on the interaction of this compound with lipid bilayers have not been reported in the available scientific literature. While the lipidation of similar peptides has been explored to improve their interaction with cell membranes, no such data exists for this compound. frontiersin.org

Transport Across Biological Barriers in Animal Models

While direct studies on the blood-brain barrier (BBB) transport of this compound are not available, research on a closely related analog, Tyr-Pro-Trp-Gly-NH₂ (also known as Tyr-W-MIF-1), provides valuable insights. This peptide differs only in its C-terminal group (amide vs. benzylamide).

Studies have shown that Tyr-Pro-Trp-Gly-NH₂ is transported from the brain to the blood via a saturable transport system. nih.gov This transport is mediated by Peptide Transport System-1 (PTS-1) , a system that is also responsible for the transport of other peptides like Tyr-MIF-1 and methionine enkephalin. nih.gov

The transport of ¹²⁵I-labeled Tyr-Pro-Trp-Gly-NH₂ out of the brain was demonstrated to be faster than what would be expected from non-saturable processes, indicating an active, carrier-mediated efflux. nih.gov The half-time for the disappearance of this peptide from the brain was found to be 22.4 minutes. nih.gov The saturable nature of this transport was confirmed by self-inhibition experiments, where the administration of excess unlabeled Tyr-Pro-Trp-Gly-NH₂ reduced the transport of the radiolabeled peptide. nih.gov A dose of 4.2 nmol was sufficient to produce a 50% inhibition of transport. nih.gov

Cellular Uptake and Efflux Pathways

The movement of peptides across biological barriers is a critical determinant of their physiological activity. Research into the transport of molecules structurally similar to this compound has provided initial insights into its potential efflux from the central nervous system. Specifically, the amidated analogue, Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1), has been shown to be transported from the brain to the blood. nih.gov

This transport is facilitated by Peptide Transport System-1 (PTS-1), a known carrier system for various peptides, including Tyr-MIF-1 and methionine enkephalin. nih.gov The efflux of 125I-labeled Tyr-W-MIF-1 from the brain was measured to have a half-time disappearance of 22.4 minutes. This rate is faster than what would be expected from non-saturable cerebrospinal fluid reabsorption, indicating a specific, saturable transport process. nih.gov Further evidence for this saturable process was the observation of self-inhibition, where the unlabeled peptide could compete with and slow down the transport of the labeled version. nih.gov

While these findings shed light on a potential efflux pathway from the brain, specific details regarding the cellular uptake mechanisms of this compound into various cell types remain an area for further investigation.

| Transport Parameter | Finding for Tyr-Pro-Trp-Gly-NH2 |

| Transport System | Peptide Transport System-1 (PTS-1) |

| Direction | Brain to Blood (Efflux) |

| Half-time of Disappearance from Brain | 22.4 minutes |

| Evidence of Saturable Transport | Self-inhibition by unlabeled peptide |

Modulation of Cellular Pathways and Signaling

The interaction of peptides with cellular machinery can lead to a cascade of downstream effects, influencing everything from intracellular signaling to gene expression.

Impact on Gene Expression Profiles

There is currently no direct evidence detailing the impact of this compound on global or targeted gene expression profiles. Research on the related dipeptide Tyr-Trp has shown that its oral administration in a mouse model led to significant changes in the gene expression profile of the brain. nih.gov Notably, there was an upregulation of genes involved in catecholamine metabolism. nih.gov This suggests that peptides containing Tyr and Trp residues may have the potential to influence gene expression, although specific studies on the this compound sequence are required to confirm such effects.

Antioxidant Research Applications of this compound in Biochemical Systems

The antioxidant properties of peptides are of significant interest, often attributed to the presence of specific amino acid residues that can quench free radicals. The constituent amino acids of this compound, particularly Tyrosine (Tyr) and Tryptophan (Trp), are known for their antioxidant capabilities. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) studies on tripeptides have provided insights into the structural features that contribute to antioxidant activity. nih.gov These studies have shown that the presence of Trp or Tyr, especially at the C-terminus, is favorable for high antioxidant activity. nih.gov For example, the tripeptide Pro-Tyr-Trp (PYW) demonstrated a significant DPPH radical scavenging rate of 61.21% at a concentration of 1.0 mg/mL. nih.gov The presence of Trp at the third position is thought to contribute to the peptide's ability to form a reverse turn, which may enhance its antioxidant function. nih.gov

These findings suggest that this compound, which contains both Tyr and Trp residues, is a candidate for possessing antioxidant properties, though direct experimental validation is necessary.

| Peptide | DPPH Radical Scavenging Rate (1.0 mg/mL) |

| Pro-Tyr-Trp (PYW) | 61.21% |

| Gly-Lys-Trp (GKW) | 63.13% |

| Gly-Val-Arg (GVR) | 63.02% |

| Asn-Lys-Trp (NKW) | 55.62% |

Neurobiological Research Aspects in Preclinical Models

The potential effects of peptides on the central nervous system are a major area of preclinical research.

Modulation of Circadian Rhythms in Animal Studies

Currently, there is no scientific evidence from animal studies that directly investigates or demonstrates the ability of this compound to modulate circadian rhythms. The regulation of circadian rhythms is a complex process involving a core set of clock genes (such as CLOCK, BMAL1, PER, and CRY) within the suprachiasmatic nucleus (SCN) of the hypothalamus, which respond to light and other non-photic cues. frontiersin.orgyoutube.com While various molecules and stimuli have been shown to influence these rhythms, the specific role, if any, of the tetrapeptide this compound in this process has not been reported. nih.govnih.gov

Cognitive Function Modulation in Animal Models (e.g., memory improvement)

Extensive literature searches did not yield any specific scientific studies or research data on the cognitive function modulation of the chemical compound "this compound" in animal models.

While research exists on the cognitive effects of smaller peptide fragments such as Tyr-Pro and Tyr-Trp, as well as other related tetrapeptides, no information was found for the specific tetrapeptide sequence Tyr-Pro-Trp-Gly or its benzyl-esterified form, this compound. One study identified a related amidated peptide, Tyr-Pro-Trp-Gly-NH2, as belonging to the family of melanocyte-inhibiting factor-1 (MIF-1) related peptides, which have been investigated for their effects on depression. psychiatryonline.org However, this reference does not provide data on cognitive function or memory in animal models for Tyr-Pro-Trp-Gly-NH2.

Therefore, due to the absence of available research, a detailed analysis of research findings and corresponding data tables for this compound cannot be provided at this time.

Structure Activity Relationship Sar Studies of Tyr Pro Trp Gly Bn Analogs

Systematic Amino Acid Substitutions within the Tyr-Pro-Trp-Gly Sequence

Impact of Tyrosine Modifications (e.g., Dmt)

Modifications to the N-terminal tyrosine residue are frequently explored due to its critical role in the activity of many bioactive peptides, including opioid peptides researchgate.netnih.gov. The incorporation of 2′,6′-dimethyltyrosine (Dmt) in place of tyrosine is a common strategy to enhance receptor binding affinity and bioactivity researchgate.netnih.gov. Dmt, with its sterically hindered aromatic ring, can lead to increased affinity and selectivity for specific opioid receptor subtypes researchgate.netnih.govnih.gov. For instance, studies on opioid peptide analogs have shown that Dmt substitution can dramatically increase receptor affinity and enhance antinociceptive effects researchgate.net. While specific data for Tyr-Pro-Trp-Gly-Bn with Dmt substitution is not detailed in the provided search snippets, the general trend suggests a potential for improved potency and/or selectivity.

Role of Proline Isomerization and Analogs (e.g., β-Proline)

Proline's unique cyclic structure and its propensity for cis-trans isomerization can significantly influence peptide conformation and biological activity nih.govsigmaaldrich.comnih.govimrpress.com. The peptide bond preceding proline has a higher probability of existing in the cis conformation compared to other peptide bonds, which can impact protein folding and function nih.govsigmaaldrich.comimrpress.com. Studies on opioid peptides have indicated that substituting proline with β-amino acids, such as β-proline, can lead to increased proteolytic stability and altered receptor affinities, depending on the stereochemistry of the incorporated amino acid researchgate.netnih.gov. The inherent conformational restriction imposed by proline, and potentially by its analogs, can pre-organize the peptide into a bioactive conformation, thereby influencing its interaction with target receptors sigmaaldrich.comimrpress.com.

Significance of Tryptophan (e.g., Trp to Tyr/Phe substitutions)

Tryptophan (Trp) is an aromatic, hydrophobic amino acid whose indole (B1671886) side chain plays a role in various molecular interactions, including π-π stacking and hydrophobic interactions imrpress.comrusselllab.orgnih.gov. SAR studies often explore substitutions of Trp with other aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) to probe its contribution to binding and activity. For example, in some antimicrobial peptides, replacing Trp with Phe or Tyr can alter activity and hemolytic properties, suggesting a role for the indole ring's specific electronic and steric features nih.govmdpi.com. In the context of opioid peptides, the aromatic residues Tyr and Phe are considered crucial pharmacophores, with Tyr's phenolic hydroxyl group often being critical for activity mdpi.com. While direct substitutions of Trp in this compound are not explicitly detailed, general SAR trends suggest that altering this residue could impact hydrophobic interactions and binding site complementarity.

Cyclization Strategies and Their Conformational and Activity Consequences

Cyclization is a powerful strategy to enhance peptide metabolic stability, improve receptor binding affinity, and restrict conformational freedom, thereby increasing selectivity frontiersin.orgmdpi.comresearchgate.net. Various cyclization strategies exist, including head-to-tail, side-chain-to-side-chain, and backbone cyclization frontiersin.orgmdpi.comresearchgate.net. The choice of cyclization method and the resulting ring size can profoundly affect the peptide's conformation and biological activity frontiersin.orgmdpi.comresearchgate.net. For example, cyclic peptides with ring sizes between 14 and 18 atoms have often shown enhanced activity, likely due to sufficient flexibility to adopt the receptor binding conformation frontiersin.org. Studies on Tyr-W-MIF-1 analogs have demonstrated that cyclization can lead to compounds with potency similar to established opioid agonists nih.gov. Cyclization can also influence the peptide's interaction with specific receptor subtypes, potentially leading to altered selectivity profiles. The incorporation of conformationally constrained amino acids, such as those used in cyclization, can also be beneficial for achieving desired pharmacological properties nih.gov.

Influence of Stereochemistry (L- vs. D-Amino Acids) on Receptor Binding and Efficacy

The stereochemistry of amino acids, specifically the difference between L- and D-enantiomers, can profoundly impact a peptide's interaction with its biological target. Incorporating D-amino acids into peptide sequences is a common strategy to increase resistance to enzymatic degradation and to alter conformational preferences, which in turn can modulate receptor binding and efficacy.

Positional Effects of Key Residues on Biological Interactions

Information directly detailing positional effects for this compound is limited in the provided search results. However, general principles from peptide SAR studies are applicable. For example, in studies of tripeptides with antioxidant activity, it was found that the C-terminal position (position 3) was crucial, with Trp, Tyr, or Cys being favorable, while Pro, Asp, or Met were unfavorable at this position nih.gov. In the context of opioid receptor ligands, modifications at specific positions have been shown to significantly impact receptor binding and selectivity. For instance, the introduction of Dmt (2,6-dimethyl-tyrosine) at the first position and NMePhe at the fourth position in a related peptide sequence influenced selectivity for mu/delta opioid receptors arizona.edu. Another study highlighted that the Phe residue at position 3 was necessary for high mu-opioid receptor affinity, whereas the residue at position 1 was less critical, data that could be interpreted with specific receptor alignments acs.org. While these studies are on different peptide sequences, they underscore the principle that altering the position or identity of residues like Tyr, Pro, Trp, and Gly in the this compound sequence would likely lead to distinct biological interaction profiles.

Applications of Tyr Pro Trp Gly Bn As a Research Tool in Chemical Biology

Development of Chemical Probes for Biological Target Identification

Chemical probes are essential tools for dissecting complex biological systems by selectively interacting with specific molecular targets. Tyr-Pro-Trp-Gly-Bn, with its defined amino acid sequence and C-terminal modification, can be engineered into chemical probes. The benzyl (B1604629) group can serve as an anchor point for further functionalization, such as the attachment of affinity tags (e.g., biotin, azide (B81097) for click chemistry) or reporter groups. These modified peptides can then be used in affinity purification strategies to identify binding partners or in activity-based protein profiling to label and identify enzymes that process or interact with the peptide. Research might focus on synthesizing derivatives of this compound that incorporate photoreactive groups or cleavable linkers to facilitate target identification through covalent modification or photoaffinity labeling, thereby aiding in the discovery of novel protein targets involved in peptide signaling pathways.

Fluorescent Labeling for Imaging and Spectroscopic Studies in Cellular Contexts

The incorporation of fluorescent labels onto peptides is a cornerstone of live-cell imaging and spectroscopic analysis, allowing researchers to track peptide localization, dynamics, and interactions within cellular environments. This compound can be synthesized with a fluorescent dye covalently attached, typically at the N-terminus or via a linker to one of the amino acid side chains (e.g., tyrosine). The C-terminal benzyl modification might be retained or replaced with a linker suitable for fluorophore conjugation, depending on the desired properties. Such fluorescently labeled peptides can be used to study peptide uptake mechanisms, receptor trafficking, and intracellular signaling cascades. Spectroscopic techniques like Förster Resonance Energy Transfer (FRET) or fluorescence correlation spectroscopy (FCS) can then be employed to investigate molecular interactions involving this compound or its binding partners in real-time within living cells.

Utilization in Enzyme Activity Assays and Screening Platforms

Peptides serve as valuable substrates or inhibitors in enzymatic assays, providing a means to characterize enzyme kinetics, screen for modulators, and identify enzyme-substrate specificities. This compound can be designed as a substrate for proteases or peptidases. Upon enzymatic cleavage, the peptide bond(s) can be broken, releasing a detectable signal (e.g., a fluorescent or chromogenic moiety attached to one of the fragments). The benzyl ester modification could potentially influence the peptide's susceptibility to hydrolysis by certain esterases or proteases. Researchers can develop high-throughput screening platforms utilizing this compound derivatives to identify small molecules or other peptides that modulate the activity of specific enzymes, contributing to drug discovery and the understanding of enzymatic regulation in biological processes.

Tools for Investigating Peptide Transport Systems and Receptor Subtypes

Understanding how peptides are transported across cell membranes and how they interact with specific cell surface receptors is crucial for deciphering cellular communication and developing peptide-based therapeutics. This compound, particularly if it exhibits specific binding or transport characteristics, can be employed as a ligand to probe these systems. Radiolabeled or fluorescently tagged versions of the peptide can be used in binding assays to determine receptor affinity and selectivity, or in uptake studies to quantify transport rates and identify the underlying transport mechanisms. By comparing the interaction of this compound with different cell lines or engineered receptor systems, researchers can elucidate the structural features that dictate peptide recognition and transport, aiding in the classification of receptor subtypes and the development of targeted delivery strategies.

Reagents for Exploring Peptide-Macromolecule Interactions

The interaction between peptides and other macromolecules, such as proteins, nucleic acids, or lipids, is fundamental to many biological processes. This compound can be utilized as a reagent to investigate these interactions through various biophysical techniques. For instance, it can be immobilized on sensor chips for surface plasmon resonance (SPR) studies to measure binding kinetics and affinities with target proteins. Alternatively, it can be used in pull-down assays, where a tagged version of the peptide is used to capture interacting proteins from a complex biological mixture, followed by identification using mass spectrometry. The C-terminal benzyl modification might influence the peptide's conformation or its interaction profile with hydrophobic pockets on target macromolecules, providing unique insights into peptide-driven molecular recognition events.

Future Research Directions and Unexplored Avenues for Tyr Pro Trp Gly Bn

Exploration of Novel Biological Targets and Signaling Pathways

A primary focus of future research will be the identification of novel biological targets and the elucidation of the signaling pathways modulated by Tyr-Pro-Trp-Gly-Bn. Given the neuromodulatory potential of similar peptides, initial investigations could logically center on the central nervous system.

Potential Research Directions:

Receptor Screening: A comprehensive screening of this compound against a panel of G protein-coupled receptors (GPCRs), ion channels, and other neuronal receptors is a critical first step. This could reveal unexpected binding affinities and potential therapeutic targets.

Pathway Analysis: Upon identification of a primary target, subsequent research should focus on delineating the downstream signaling cascades. Techniques such as phospho-proteomics and reporter gene assays can be employed to map the intracellular pathways affected by peptide binding.

Comparative Studies: Direct comparative studies with Tyr-Pro-Trp-Gly-NH2 would be invaluable in understanding how the C-terminal benzyl (B1604629) ester modification influences target specificity and signaling outcomes. It is plausible that the benzyl group could alter the peptide's interaction with receptor binding pockets, leading to a unique pharmacological profile.

Design of Advanced Analogs with Tailored Research Properties

The development of advanced analogs of this compound can provide powerful tools for probing its biological functions and improving its potential therapeutic properties. The synthesis of branched peptides, for instance, can enhance biological activity and stability nih.gov.

Strategies for Analog Design:

Systematic Substitutions: Alanine scanning or substitution with other natural and unnatural amino acids at each position of the tetrapeptide can identify key residues for biological activity.

Backbone Modifications: Introducing modifications to the peptide backbone, such as N-methylation or the inclusion of pseudo-peptide bonds, can enhance proteolytic stability and bioavailability.

Conformational Constraints: The introduction of cyclic constraints, for example, by forming a lactam bridge, can lock the peptide into a specific bioactive conformation, potentially increasing potency and selectivity. The benzyl group itself can influence the conformational flexibility of the peptide, a factor to be considered in analog design mdpi.com.

Below is an interactive data table illustrating potential analog designs:

| Position | Modification Type | Example | Rationale |

| Tyr (1) | Substitution | D-Tyr | Increase stability against enzymatic degradation |

| Pro (2) | Constrained Analog | (2S,4S)-4-Fluoroproline | Induce specific backbone conformation |

| Trp (3) | Substitution | 1-Methyl-Trp | Modulate electronic properties and binding |

| Gly (4) | Substitution | Sarcosine (N-Me-Gly) | Increase flexibility and metabolic stability |

| C-Terminus | Ester Modification | Ethyl Ester | Alter lipophilicity and cell permeability |

Integration of Multi-Omics Approaches in Peptide Mechanistic Research

To gain a holistic understanding of the cellular and systemic effects of this compound, the integration of multi-omics approaches is essential. These technologies can provide an unbiased and comprehensive view of the biological perturbations induced by the peptide frontlinegenomics.comnih.govmdpi.comfrontiersin.orgbiocompare.com.

Potential Multi-Omics Studies:

Transcriptomics: RNA sequencing (RNA-seq) of cells or tissues treated with this compound can reveal changes in gene expression, providing insights into the affected biological pathways.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a more direct view of the functional consequences of peptide treatment.

Metabolomics: Analyzing the metabolic profiles of biological systems exposed to the peptide can uncover alterations in metabolic pathways and identify potential biomarkers of peptide activity.

The integration of these datasets can help to construct a comprehensive model of the peptide's mechanism of action, from receptor binding to downstream cellular responses.

Development of High-Throughput Screening Methodologies for Peptide Libraries Including this compound

The discovery of novel bioactive peptides and the optimization of lead compounds can be greatly accelerated by the development of high-throughput screening (HTS) methodologies biosyn.comnih.govdrugtargetreview.comnih.govcreative-peptides.com.

HTS Strategies:

Cell-Based Assays: The development of cell-based assays that report on the activity of a specific target or pathway can be used to screen libraries of this compound analogs. These assays could be based on fluorescence, luminescence, or other detectable readouts.

Phage Display: Phage display technology can be employed to screen vast libraries of peptides for binding to a target of interest. This approach could be used to identify novel peptide sequences with high affinity for a receptor targeted by this compound.

In Silico Screening: Computational methods, such as molecular docking and virtual screening, can be used to predict the binding of large numbers of peptide analogs to a target protein, prioritizing candidates for experimental testing.

Investigation of Conformational Switches and Allosteric Modulation

Peptides can often adopt multiple conformations, and a "conformational switch" between these states can be crucial for their biological activity biorxiv.orgnih.govacs.orgfrontiersin.org. Furthermore, peptides can act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site to modulate the receptor's activity nih.govresearchgate.netnih.govacs.orgfrontiersin.org.

Areas for Investigation:

Conformational Analysis: Biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism can be used to study the conformational dynamics of this compound in different environments (e.g., in solution versus bound to a receptor).

Allosteric Modulation Assays: Functional assays can be designed to determine if this compound can modulate the binding or signaling of a known orthosteric ligand for a particular receptor. This would involve testing the effect of the peptide on the dose-response curve of the orthosteric ligand.

Molecular Dynamics Simulations: Computational simulations can provide insights into the conformational landscape of the peptide and how it interacts with a target receptor, including the identification of potential allosteric binding sites.

The exploration of these research avenues will be crucial in unlocking the full scientific and potential therapeutic value of this compound and its future analogs.

Q & A

Q. What steps validate the specificity of this compound’s observed biological effects in complex matrices (e.g., serum-containing media)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.